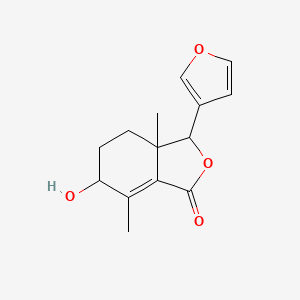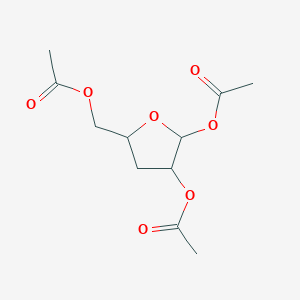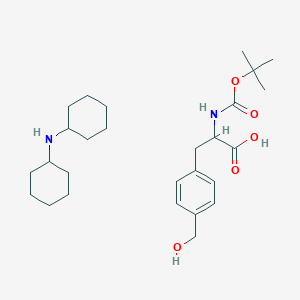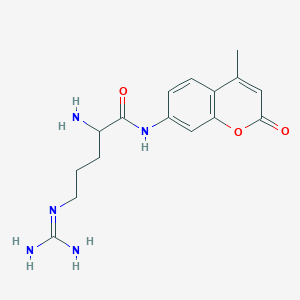
L-Arg-7-Amino-4-Methylcoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arg-7-Amino-4-Methylcoumarin is a compound that combines the amino acid L-arginine with 7-amino-4-methylcoumarin. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the fields of biochemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-methylcoumarin typically involves a three-step process starting from m-aminophenol. The steps include acylation with methoxycarbonyl chloride, condensation with acetoacetic ester in sulfuric acid, and subsequent heating with concentrated alkali to yield 7-amino-4-methylcoumarin . For L-Arg-7-Amino-4-Methylcoumarin, the coupling of L-arginine to 7-amino-4-methylcoumarin can be achieved through standard peptide coupling reactions using reagents like carbodiimides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis of 7-amino-4-methylcoumarin followed by peptide coupling with L-arginine under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Arg-7-Amino-4-Methylcoumarin can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the coumarin ring.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can yield a variety of functionalized coumarin compounds .
Applications De Recherche Scientifique
L-Arg-7-Amino-4-Methylcoumarin has several applications in scientific research:
Fluorescent Probes: Used in the detection of proteolytic enzyme activity and protein-protein interactions.
Biochemical Assays: Serves as a substrate in enzyme kinetics studies and receptor binding assays.
Medical Research: Investigated for its potential as an antitubercular agent due to its ability to attack the cell wall of Mycobacterium tuberculosis.
Industrial Applications: Utilized in the development of fluorescent dyes and sensors for various analytical purposes.
Mécanisme D'action
The mechanism of action of L-Arg-7-Amino-4-Methylcoumarin involves its interaction with proteins and other biomolecules. The L-arginine moiety binds to amino acid residues on proteins, while the 4-methylcoumarin moiety can bind to nucleic acids . This dual binding capability allows the compound to act as a fluorescent probe, facilitating the study of molecular interactions and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Amino-4-Methylcoumarin: A parent compound used in various fluorescent applications.
Z-L-Arginine-4-Methyl-7-Coumarinylamide Hydrochloride: A derivative used in similar biochemical assays.
L-Leucine-7-Amido-4-Methylcoumarin: Another fluorogenic substrate used in enzyme activity studies.
Uniqueness
L-Arg-7-Amino-4-Methylcoumarin is unique due to its combination of L-arginine and 7-amino-4-methylcoumarin, providing both fluorescent properties and the ability to interact with proteins and nucleic acids. This makes it particularly valuable in studies involving protein-protein interactions and enzyme kinetics .
Propriétés
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQPDAOJXSYJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[6-Acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12320989.png)
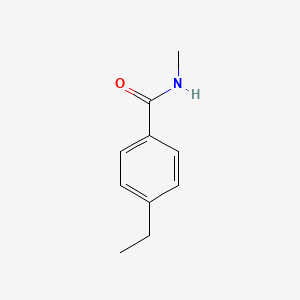
![6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate](/img/structure/B12321000.png)
![1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12321006.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate](/img/structure/B12321014.png)


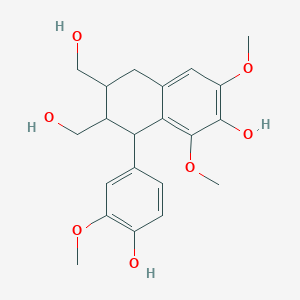
![Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate](/img/structure/B12321027.png)
![7',11'-Dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione](/img/structure/B12321030.png)
